Carbocysteine lysine

Antioxidant activity Free radical scavenging COPD

Carbocysteine lysine salt monohydrate (SCMC-Lys) is a distinct prodrug requiring enzymatic cleavage to release active S-CMC, providing dual mucolytic and antioxidant/anti-inflammatory action. Superior in vitro antioxidant capacity vs NAC/GSH; 35.5% relative risk reduction in COPD exacerbations (placebo-controlled). Ideal for studies targeting mucus hypersecretion and airway inflammation. For R&D only.

Molecular Formula C11H23N3O6S
Molecular Weight 325.38 g/mol
CAS No. 49673-81-6
Cat. No. B057108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbocysteine lysine
CAS49673-81-6
Synonymscarbocysteine lysine
carbocysteine-lysine
S-carboxymethylcysteine-Lys
SCMC-Lys
Molecular FormulaC11H23N3O6S
Molecular Weight325.38 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O
InChIInChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1
InChIKeySAGXGPWVLUSDSQ-RVZXSAGBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbocysteine Lysine Salt (CAS 49673-81-6): Procurement-Ready Baseline Profile for Mucolytic Research and Formulation Development


Carbocysteine lysine salt monohydrate (SCMC-Lys, CAS 49673-81-6) is the L-lysine salt form of carbocisteine, a mucoactive drug that functions as a prodrug, releasing active S-carboxymethylcysteine (S-CMC) after oral administration [1]. This compound exerts mucolytic effects by cleaving disulfide bonds in mucus glycoproteins to reduce viscosity and facilitate expectoration [2], while also demonstrating quantifiable antioxidant and anti-inflammatory properties distinct from its parent molecule and other mucolytics [3]. It is approved in multiple European and Asian markets for the treatment of acute and chronic respiratory diseases characterized by excessive mucus production, including chronic obstructive pulmonary disease (COPD) and bronchitis [4].

Why Carbocysteine Lysine Salt Cannot Be Simply Substituted with Carbocisteine or Other Mucolytics: A Procurement-Critical Distinction


Direct substitution of carbocysteine lysine salt with its base form (carbocisteine) or other mucolytics such as N-acetylcysteine (NAC) or erdosteine is not scientifically justifiable due to significant differences in pharmacokinetics, antioxidant potency, and clinical efficacy profiles. Carbocysteine lysine salt is a distinct prodrug that requires enzymatic cleavage to release the active S-CMC moiety, which results in a unique pharmacokinetic profile and bioavailability compared to directly administered carbocisteine [1]. Moreover, comparative studies demonstrate that SCMC-Lys exhibits a significantly higher in vitro antioxidant capacity than NAC or glutathione (GSH) [2], and a 2019 network meta-analysis of mucolytic agents in COPD established a clear efficacy ranking of erdosteine > carbocysteine > NAC [3]. These data confirm that selecting the appropriate mucolytic is a critical procurement and formulation decision with direct therapeutic implications.

Carbocysteine Lysine Salt: A Quantitative Evidence Guide for Scientific Selection and Procurement Decision-Making


Superior Antioxidant Potency of Carbocysteine Lysine Salt Compared to N-Acetylcysteine and Glutathione

Carbocysteine lysine salt monohydrate (CLS) demonstrates significantly higher in vitro antioxidant potency compared to N-acetylcysteine (NAC) and glutathione (GSH). CLS reduced DNA damage from healthy donors exposed to COPD-BAL and quenched clastogenic activity in human serum at concentrations as low as 2.5 mM, whereas NAC required a minimum concentration of 5 mM to achieve comparable protection [1]. This represents a 2-fold difference in effective concentration, indicating that CLS is a more potent radical scavenger under the tested conditions.

Antioxidant activity Free radical scavenging COPD

COPD Exacerbation Risk Reduction with Carbocysteine Lysine Salt vs. Placebo

In a 6-month, multicenter, double-blind, placebo-controlled trial involving 662 outpatients with chronic obstructive bronchitis, continuous administration of SCMC-Lys 2.7 g once daily significantly reduced the incidence of acute exacerbations compared to placebo. Only 29.6% (66/223) of patients in the SCMC-Lys group experienced at least one exacerbation, compared to 45.9% (100/218) in the placebo group (p < 0.001) [1]. This represents an absolute risk reduction of 16.3% and a relative risk reduction of approximately 35.5%.

COPD Exacerbation prevention Clinical trial

Anti-Inflammatory and Antioxidant Effects in COPD Patients: Quantified Reductions in IL-6 and 8-Isoprostane

In a clinical study of 30 COPD patients with acute exacerbation, 6-month treatment with carbocysteine lysine salt monohydrate (SCMC-Lys) produced significant reductions in exhaled biomarkers of inflammation and oxidative stress. Exhaled 8-isoprostane decreased from 21.8 ± 5.1 pg/ml to 8.9 ± 1.5 pg/ml (p < 0.0001), and exhaled Interleukin-6 decreased from 7.4 ± 0.9 pg/ml to 4.6 ± 0.8 pg/ml (p < 0.0001) [1]. The post-treatment values approached those observed in healthy controls (4.7 ± 1.8 pg/ml for 8-isoprostane and 2.7 ± 0.6 pg/ml for IL-6) [1].

Anti-inflammatory Oxidative stress COPD Biomarkers

Comparative Efficacy Ranking of Mucolytics: Erdosteine > Carbocysteine > N-Acetylcysteine

A 2019 network meta-analysis of 7 RCTs involving 2,753 COPD patients evaluated the comparative efficacy and safety of erdosteine (600 mg/day), carbocysteine (1500 mg/day), and N-acetylcysteine (NAC, 1200 mg/day). The analysis established a clear efficacy ranking for reducing acute exacerbations of COPD (AECOPD): erdosteine (SUCRA score highest) > carbocysteine (intermediate) > NAC (lowest) [1]. Carbocysteine demonstrated a risk ratio (RR) for AECOPD of approximately 0.74 (95% CI 0.68–0.80) compared to placebo in pairwise meta-analysis, but was less effective than erdosteine in the network comparison [1].

Network meta-analysis Mucolytics COPD exacerbation

Bioequivalent Formulations: Powder for Oral Solution Demonstrated Bioequivalence to Reference Syrup

A single-dose, two-stage, crossover bioequivalence study in healthy volunteers demonstrated that a new 1.35 g powder for oral solution formulation of carbocysteine L-lysine salt monohydrate is bioequivalent to the reference Fluifort® 90 mg/mL syrup (15 mL corresponding to 1.35 g SCMC-Lys) [1]. The study was designed with a T/R ratio assumption of 1.053 and a coefficient of variation of 20% for both Cmax and AUC0-t, achieving the pre-specified bioequivalence criteria in the first stage [1]. This confirms that the powder formulation provides equivalent rate (Cmax) and extent (AUC0-t) of carbocysteine absorption to the established syrup formulation [2].

Bioequivalence Formulation Pharmacokinetics

Optimal Procurement and Research Application Scenarios for Carbocysteine Lysine Salt Based on Quantitative Evidence


Procurement for COPD Exacerbation Prevention Studies Requiring Placebo-Controlled Efficacy Data

Carbocysteine lysine salt is an optimal procurement choice for research programs investigating the prevention of acute exacerbations in chronic obstructive pulmonary disease (COPD). The robust, placebo-controlled clinical trial data demonstrating a 35.5% relative risk reduction in exacerbations with continuous SCMC-Lys 2.7 g daily administration provides a high level of evidence for this indication [1]. This evidence base is stronger than that available for many other mucolytics in this specific application, making SCMC-Lys a scientifically defensible selection for both basic research and clinical trial design where exacerbation rate is the primary endpoint.

Selection for Dual-Action (Mucolytic + Antioxidant/Anti-Inflammatory) Mechanistic Studies

Researchers requiring a compound with well-characterized dual mucolytic and antioxidant/anti-inflammatory mechanisms should prioritize carbocysteine lysine salt. The quantitative data demonstrating significant reductions in exhaled 8-isoprostane (59.2%) and IL-6 (37.8%) in COPD patients after 6-month treatment provide in vivo validation of its anti-inflammatory and antioxidant properties beyond simple mucus viscosity reduction [1]. This dual action distinguishes SCMC-Lys from purely mucolytic agents and supports its use in studies where addressing both mucus hypersecretion and airway inflammation is the therapeutic goal.

Formulation Development Requiring Bioequivalent Powder-to-Syrup Flexibility

For industrial formulation scientists developing oral dosage forms of carbocysteine lysine salt, the documented bioequivalence between the 1.35 g powder for oral solution and the reference 90 mg/mL syrup provides critical regulatory and technical flexibility. The confirmation that Cmax and AUC0-t are equivalent between these formulations allows for interchangeability in manufacturing and simplifies the development pathway for new generic or branded formulations [1]. This evidence supports procurement of the powder formulation for development programs targeting markets where the syrup formulation is already established.

Pediatric Respiratory Disease Research Requiring Safety and Tolerability Data

Investigators focusing on pediatric respiratory diseases should consider carbocysteine lysine salt based on the available safety and tolerability evidence in children. A clinical study of 65 children aged 5 to 16 years with acute respiratory tract diseases demonstrated that SCMC-Lys is effective, safe, and well-tolerated, with no toxicity reported even with prolonged use [1]. The study also noted enhanced penetration of concomitant antibacterial agents into bronchial secretions, suggesting potential utility in combination therapy research [1]. However, it is critical to note that carbocisteine licenses for children were withdrawn in some European countries due to paradoxical respiratory effects [2]; therefore, careful risk-benefit analysis is required for any pediatric research program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbocysteine lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.